cis-3-((tert-Butoxycarbonyl)amino)tetrahydrofuran-2-carboxylic acid
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Description
“Cis-3-((tert-Butoxycarbonyl)amino)tetrahydrofuran-2-carboxylic acid” is an organic compound with the molecular formula C11H19NO5 . It is a solid substance and should be stored in a dry environment at 2-8°C . It is used as a reagent in the synthesis of many organic compounds .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H19NO5/c1-11(2,3)17-10(15)12-8-6-16-5-4-7(8)9(13)14/h7-8H,4-6H2,1-3H3,(H,12,15)(H,13,14)/t7-,8+/m1/s1 . This indicates the specific arrangement of atoms in the molecule and their connectivity.Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 245.28 . The compound should be stored in a dry environment at 2-8°C .Mechanism of Action
Target of Action
It’s known that tert-butoxycarbonyl (boc) protected amino acids are often used in peptide synthesis , suggesting that this compound may interact with peptide or protein targets.
Mode of Action
Boc-protected amino acids are typically used in peptide synthesis, where the boc group serves as a protective group for the amino group during synthesis . The Boc group can be removed under acidic conditions, allowing the amino group to participate in peptide bond formation .
Biochemical Pathways
Given its potential role in peptide synthesis, it may influence pathways involving protein synthesis or modification .
Result of Action
As a boc-protected amino acid, it may play a role in the synthesis of peptides or proteins .
Action Environment
Factors such as ph could potentially affect the stability of the boc group and thus the compound’s overall activity .
Safety and Hazards
Properties
IUPAC Name |
(2S,3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]oxolane-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO5/c1-10(2,3)16-9(14)11-6-4-5-15-7(6)8(12)13/h6-7H,4-5H2,1-3H3,(H,11,14)(H,12,13)/t6-,7+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMWWDVGQNOILKO-RQJHMYQMSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCOC1C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CCO[C@@H]1C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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